molecular formula C18H22N2O B15164899 1-Benzyl-4-(3-methoxyphenyl)piperazine CAS No. 204122-39-4

1-Benzyl-4-(3-methoxyphenyl)piperazine

Cat. No.: B15164899
CAS No.: 204122-39-4
M. Wt: 282.4 g/mol
InChI Key: CYRHVKCJBFDUQM-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a methoxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 3-methoxybenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its biological activity, including its potential as a ligand for various receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(3-methoxyphenyl)piperazine is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its specific interactions with serotonergic and dopaminergic receptors set it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

204122-39-4

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-benzyl-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C18H22N2O/c1-21-18-9-5-8-17(14-18)20-12-10-19(11-13-20)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3

InChI Key

CYRHVKCJBFDUQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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